![molecular formula C21H23ClFN3O2S2 B2509907 (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1217241-88-7](/img/structure/B2509907.png)

(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cytotoxic Effect of Acrylamide Derivatives

A study on a series of 2-cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acrylamide derivatives, which are structurally related to the compound of interest, revealed their synthesis and cytotoxic effects against various cancer cell lines. The compounds were synthesized and confirmed using spectral tools. They were tested for cytotoxicity using the MTT assay against cell lines including human hepatocellular carcinoma, breast adenocarcinoma, pancreatic cancer, prostate cancer, and normal skin fibroblasts. Notably, derivatives 5, 10, and 14 showed potent activities against the MCF7 breast carcinoma cell line. Molecular docking studies suggested that these compounds could bind to the active site of STAT1 protein. Gene expression analysis indicated significant down-regulation of RBL2 and STAT2 in treated MCF7 cells, as well as effects on KRAS and SMAD genes in PC3 cells. DNA damage was also observed through comet assay and electrophoretic DNA fragmentation studies .

Synthesis Analysis

The synthesis of acrylamide derivatives involves multiple steps, which are confirmed using various spectral methods to ensure the correct structure of the compounds. Although the specific synthesis process for "(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride" is not detailed in the provided papers, similar compounds in the same family have been synthesized and structurally confirmed, suggesting a robust methodology for creating such acrylamide derivatives .

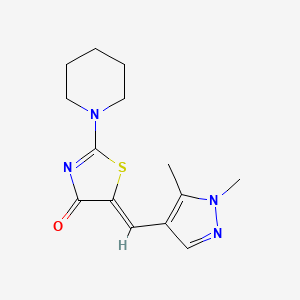

Molecular Structure Analysis

The molecular structure of acrylamide derivatives is crucial for their biological activity. Spectral tools such as NMR, IR, and mass spectrometry are typically used to confirm the structure of synthesized compounds. The molecular docking studies mentioned in the paper imply that the structure of these compounds allows for interaction with specific proteins, which is essential for their cytotoxic effects .

Chemical Reactions Analysis

The chemical reactivity of acrylamide derivatives is not explicitly discussed in the provided papers. However, the cytotoxic effects observed suggest that these compounds may interact with cellular components, leading to down-regulation of genes and DNA damage. The specific chemical reactions that these compounds undergo within the biological environment would be an important area for further study .

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylamide derivatives, such as solubility, stability, and reactivity, are important for their biological activity and potential therapeutic use. The provided papers do not detail these properties for the specific compound . However, the successful use of these compounds in biological assays suggests that they possess the necessary properties to interact with biological systems effectively .

Polyacrylamide Gels and Thiol-Reactive Compounds

Another study describes the synthesis of a novel acrylamide derivative that contains a mixed disulfide compound. This compound, when reduced with thiol reagents, develops an intense yellow color, which is useful for detecting enzyme activity. Polyacrylamide gels containing this compound were used to detect enzymes that catalyze thiol-producing reactions, such as acetylcholinesterase and alkaline phosphatase. This demonstrates another application of acrylamide derivatives in biochemical assays .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride and its derivatives show promise in cancer research. For example, Kamal et al. (2014) synthesized a series of 2-anilinonicotinyl-linked acrylamide conjugates, including compounds similar to (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide, which demonstrated cytotoxic activity against various human cancer cell lines. They specifically targeted tubulin polymerization, indicating their potential as anticancer agents (Kamal et al., 2014).

Antimicrobial Activity

Compounds related to (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride have also been explored for their antimicrobial properties. Patel et al. (2010) synthesized fluoroquinolone-based 4-thiazolidinones that exhibited notable antifungal and antibacterial activities, suggesting the potential of such compounds in treating microbial infections (Patel & Patel, 2010).

Neurological Applications

Some derivatives of (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride show potential in neurological research. Wu et al. (2004) identified a class of acrylamides, including compounds similar to the subject compound, that demonstrated significant activity in a model of migraine. These compounds were identified as KCNQ2 potassium channel openers, which could be significant for neurological therapies (Wu et al., 2004).

Eigenschaften

IUPAC Name |

(E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O2S2.ClH/c22-16-4-6-18-19(15-16)29-21(23-18)25(9-2-8-24-10-12-27-13-11-24)20(26)7-5-17-3-1-14-28-17;/h1,3-7,14-15H,2,8-13H2;1H/b7-5+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUYVYVSACFSDM-GZOLSCHFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C=CC4=CC=CS4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CCCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)/C=C/C4=CC=CS4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2509827.png)

![2-[[5-Butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2509835.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2509837.png)